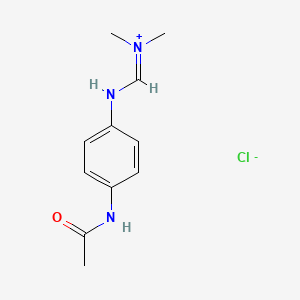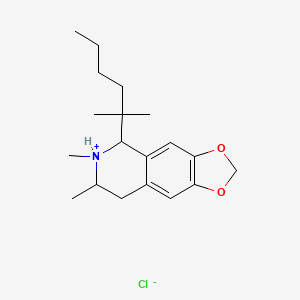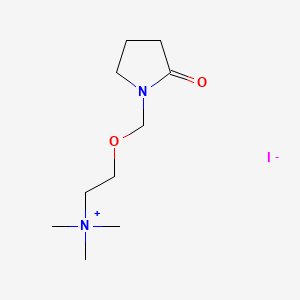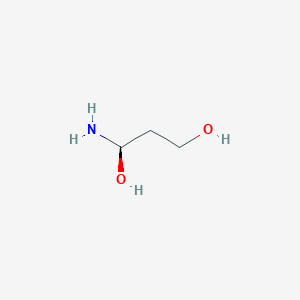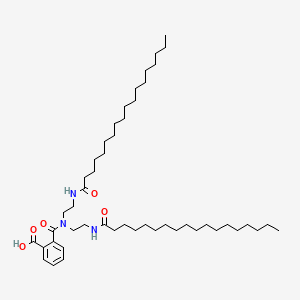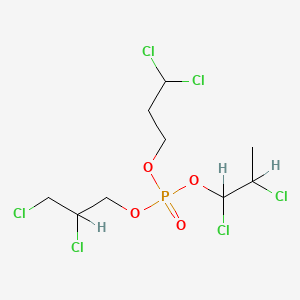
1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate is an organophosphorus compound widely used as a flame retardant. It is known for its high efficiency in reducing flammability in various materials, including plastics, foams, and textiles. This compound is characterized by its chemical formula C9H15Cl6O4P and a molecular weight of 430.9 g/mol .
Preparation Methods
The synthesis of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate typically involves the reaction of phosphoric acid with 1,2-dichloropropanol , 2,3-dichloropropanol , and 3,3-dichloropropanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise temperature control to optimize yield and purity[2][2].
Chemical Reactions Analysis
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions may yield simpler organophosphorus compounds.
Substitution: Common reagents for substitution reactions include and , leading to the formation of different chlorinated derivatives[][3].
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its effects on cellular processes and potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
Mechanism of Action
The mechanism of action of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and protein activity. The compound is also known to induce oxidative stress, leading to cellular damage .
Comparison with Similar Compounds
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate is unique due to its high chlorine content and effectiveness as a flame retardant. Similar compounds include:
Tris(2,3-dichloropropyl) phosphate: Another flame retardant with similar properties but different chlorine positioning.
Tris(1,3-dichloropropyl) phosphate: Known for its use in similar applications but with a different molecular structure[][6].
Properties
CAS No. |
26604-51-3 |
|---|---|
Molecular Formula |
C9H15Cl6O4P |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c1-6(11)9(15)19-20(16,17-3-2-8(13)14)18-5-7(12)4-10/h6-9H,2-5H2,1H3 |
InChI Key |
YAOMHRRYSRRRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OP(=O)(OCCC(Cl)Cl)OCC(CCl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


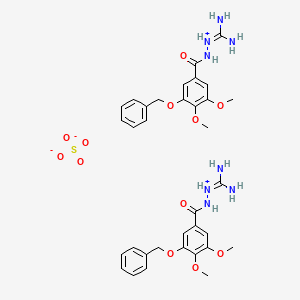

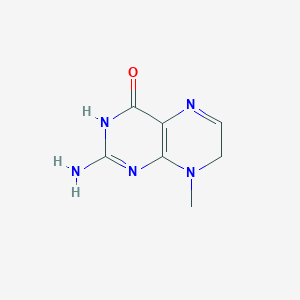

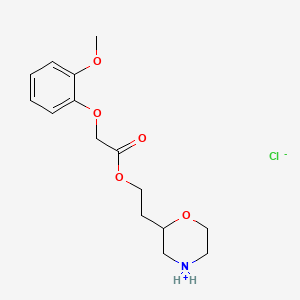

![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
